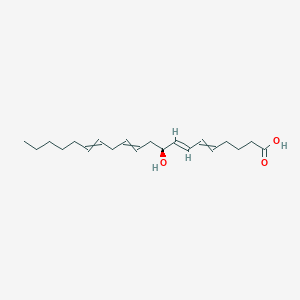![molecular formula C4H8NaO7P B14113630 sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate](/img/structure/B14113630.png)
sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Erythrose 4-phosphate sodium salt: is a sodium salt form of D-erythrose 4-phosphate, a phosphorylated monosaccharide. It plays a crucial role in various biochemical pathways, including the pentose phosphate pathway and the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions: : D-Erythrose 4-phosphate sodium salt can be synthesized from erythritol through a series of enzymatic reactions involving three isomerases. The process involves the conversion of erythritol to D-erythrose 4-phosphate, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: : Industrial production of D-erythrose 4-phosphate sodium salt typically involves the enzymatic conversion of erythritol using specific isomerases. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified and crystallized to obtain the sodium salt form .
Chemical Reactions Analysis
Types of Reactions: : D-Erythrose 4-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
D-Erythrose 4-phosphate sodium salt has numerous applications in scientific research, including:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Plays a role in the pentose phosphate pathway and the biosynthesis of aromatic amino acids.
Medicine: Used in the study of metabolic pathways and the development of therapeutic agents.
Industry: Used in the production of various biochemicals and pharmaceuticals
Mechanism of Action
D-Erythrose 4-phosphate sodium salt exerts its effects by participating in the pentose phosphate pathway and the shikimate pathway. In the pentose phosphate pathway, it is involved in the synthesis of ribose-5-phosphate, which is essential for nucleotide synthesis. In the shikimate pathway, it reacts with phosphoenolpyruvate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, a precursor for the biosynthesis of aromatic amino acids .
Comparison with Similar Compounds
Similar Compounds
- D-Xylulose 5-phosphate lithium salt
- D-Ribulose 5-phosphate sodium salt
- D-Ribose 5-phosphate disodium salt hydrate
- D-Sedoheptulose 7-phosphate lithium salt
- 6-Phosphogluconic acid trisodium salt
Uniqueness: : D-Erythrose 4-phosphate sodium salt is unique due to its specific role in both the pentose phosphate pathway and the shikimate pathway. Its ability to participate in the biosynthesis of aromatic amino acids sets it apart from other similar compounds .
Properties
Molecular Formula |
C4H8NaO7P |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C4H9O7P.Na/c5-1-3(6)4(7)2-11-12(8,9)10;/h1,3-4,6-7H,2H2,(H2,8,9,10);/q;+1/p-1/t3-,4-;/m1./s1 |
InChI Key |
KKDBADMPNGAKHM-VKKIDBQXSA-M |
Isomeric SMILES |
C([C@H]([C@@H](C=O)O)O)OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C(C(C(C=O)O)O)OP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[e]pyrrolo[2,1-c][1,2,4]triazine](/img/structure/B14113552.png)
![2-(2-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}-1,3-thiazol-4-yl)aceticacid](/img/structure/B14113567.png)

![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14113578.png)




![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14113614.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14113615.png)


![1-(4-(tert-butyl)benzyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113636.png)
![2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B14113641.png)
